3-Cyclohexyl-2-methylacrylic acid
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Overview
Description
3-Cyclohexyl-2-methylacrylic acid is an organic compound with the molecular formula C10H16O2. It is characterized by a cyclohexyl group attached to a 2-methylacrylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylacrylic acid typically involves the reaction of cyclohexylmagnesium bromide with methyl acrylate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-methylacrylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
3-Cyclohexyl-2-methylacrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .
Comparison with Similar Compounds
- Methacrylic acid
- 2-Ethylacrylic acid
- 3,3-Dimethylacrylic acid
Comparison: 3-Cyclohexyl-2-methylacrylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
882864-03-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-3-cyclohexyl-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+ |
InChI Key |
MEKATFFSLMQMRX-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1CCCCC1)/C(=O)O |
Canonical SMILES |
CC(=CC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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